Superior Anti-Inflammatory Potency in a Chronic Inflammation Model Compared to Aspirin
Fendosal demonstrates a significant and quantifiable increase in potency compared to aspirin in a standard preclinical model of chronic inflammation. In both prophylactic and therapeutic adjuvant-induced polyarthritis models in rats, Fendosal was shown to be 6.9 to 9.5 times more active than aspirin [1]. This direct comparison provides a clear quantitative advantage for studies requiring higher anti-inflammatory efficacy at potentially lower doses.
| Evidence Dimension | Anti-inflammatory activity in chronic inflammation |
|---|---|
| Target Compound Data | Fendosal (potency ratio range) |
| Comparator Or Baseline | Aspirin (potency ratio defined as 1.0) |
| Quantified Difference | 6.9 to 9.5 times more active than aspirin |
| Conditions | Adjuvant-induced polyarthritis rat model (prophylactic and therapeutic dosing) |
Why This Matters
This quantifiable potency advantage over a common reference NSAID (aspirin) justifies its selection in chronic inflammation models where higher efficacy is needed or where dose-sparing to mitigate off-target effects is a consideration.
- [1] Lassman, H. B., et al. Fendosal (HP 129): A potent anti-inflammatory and analgesic compound. Agents and Actions, 1978, 8(3), 209-217. View Source
